

physical and chemical properties of Rebaudioside N

Author: BenchChem Technical Support Team. Date: December 2025

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Rebaudioside N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener. Its complex structure, featuring a diterpene steviol backbone linked to multiple glucose and rhamnose units, contributes to its unique taste profile and physicochemical properties. This technical guide provides an in-depth overview of the physical and chemical properties of **Rebaudioside N**, including detailed experimental protocols and data presented for scientific evaluation.

Chemical Properties

Rebaudioside N is a diterpene glycoside with the chemical formula $C_{56}H_{90}O_{32}$.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Structure: The chemical structure of **Rebaudioside N** is 13-[(2-O- β -D-glucopyranosyl-3-O- β -D-glucopyranosyl- β -D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O- α -L-



rhamnopyranosyl-3-O- β -D-glucopyranosyl- β -D-glucopyranosyl) ester].[2][3] The steviol core is glycosylated at both the C13 hydroxyl group and the C19 carboxylic acid group.

Molecular Weight: The molecular weight of **Rebaudioside N** is 1275.5477 g/mol .[1]

Spectroscopic Data

The complete proton and carbon NMR spectral assignments for **Rebaudioside N** have been achieved using 1D and 2D NMR techniques in deuterated pyridine (C_5D_5N) .[2][3]

Table 1: ¹H and ¹³C NMR Spectral Data for **Rebaudioside N** in C₅D₅N[3]



Position	¹H NMR (δ, ppm, J in Hz)	¹³ C NMR (δ, ppm)
Steviol Aglycone		
1	α: 1.09, β: 1.83	40.8
2	α: 1.95, β: 2.34	19.4
3	α: 1.39, β: 2.58	38.1
4	-	43.9
5	1.29	57.2
6	α: 2.12, β: 2.45	22.1
7	α: 1.52, β: 1.72	41.9
8	-	41.5
9	1.05	53.7
10	-	39.7
11	α: 1.89, β: 2.05	20.6
12	α: 1.98, β: 2.21	37.2
13	-	86.4
14	α: 2.35, β: 2.89	44.7
15	α: 2.01, β: 2.29	47.9
16	-	154.2
17	a: 5.18, b: 5.89	104.4
18	1.55	28.5
19	-	176.9
20	1.25	15.7
C-19 Ester Sugars		
Glc I-1'	6.22 d (8.4)	94.1



Glc I-2'	4.55 m	81.1
Glc I-3'	4.34 m	88.8
Glc I-4'	4.28 m	70.4
Glc I-5'	3.91 m	78.2
Glc I-6'	4.12 m, 4.34 m	62.7
Glc II-1"	5.03 d (7.8)	98.3
Glc II-2"	4.42 m	79.0
Glc II-3"	4.36 m	87.2
Glc II-4"	4.14 m	69.7
Glc II-5"	3.62 m	77.8
Glc II-6"	4.14 m, 4.36 m	62.9
Rha-1'''	5.58 d (7.8)	105.2
Rha-2'''	4.16 m	76.8
Rha-3'''	4.32 m	78.6
Rha-4"	4.11 m	72.8
Rha-5'''	4.62 m	69.4
Rha-6"	1.71 d (6.0)	18.8
C-13 Ether Sugars		
Glc III-1""	5.11 d (7.8)	104.8
Glc III-2""	4.08 m	84.1
Glc III-3""	4.25 m	87.8
Glc III-4""	4.18 m	69.9
Glc III-5""	3.88 m	78.1
Glc III-6""	4.25 m, 4.41 m	62.9



-		
Glc IV-1""	5.39 d (7.8)	105.9
Glc IV-2"""	4.11 m	76.1
Glc IV-3"""	4.28 m	78.4
Glc IV-4"""	4.15 m	71.7
Glc IV-5"""	3.98 m	78.0
Glc IV-6"""	4.28 m, 4.45 m	62.8
Glc V-1"""	5.45 d (7.8)	105.4
Glc V-2"""	4.15 m	75.9
Glc V-3"""	4.31 m	78.5
Glc V-4"""	4.18 m	71.5
Glc V-5"""	3.95 m	77.9
Glc V-6"""	4.25 m, 4.42 m	62.7

Chemical Stability and Degradation

Steviol glycosides, in general, are known to be heat-stable and pH-stable, which makes them suitable for a wide range of food and beverage applications.[4] However, under strong acidic conditions and high temperatures, they can undergo hydrolysis.

Hydrolysis: Acid and enzymatic hydrolysis studies have been performed on **Rebaudioside N** to confirm its structure.[2]

- Acid Hydrolysis: Treatment with 5% H₂SO₄ yields D-glucose and L-rhamnose as the sugar moieties and steviol as the aglycone.[2]
- Enzymatic Hydrolysis: Enzymatic hydrolysis also liberates the steviol aglycone.

While specific degradation pathways for **Rebaudioside N** have not been extensively detailed in the literature, they are expected to be similar to other major steviol glycosides like Rebaudioside A and M. The primary degradation pathways under hydrolytic conditions involve the cleavage of glycosidic bonds.[5][6]



Physical Properties

Quantitative data on the physical properties of isolated, high-purity **Rebaudioside N** are not widely available. Much of the existing literature focuses on the more abundant steviol glycosides.

Table 2: Physical Properties of Rebaudioside N

Property	Value	Notes
Melting Point	Not Available	Data for the closely related Rebaudioside A is 242-244 °C. [7][8]
Solubility	Poor aqueous solubility is a known characteristic of many steviol glycosides, particularly the larger, more complex ones. [9][10][11][12] The solubility of steviol glycosides is influenced by their polymorphic form (crystalline vs. amorphous).[9] [13]	Specific quantitative solubility data for Rebaudioside N in various solvents is not currently published.
Optical Rotation	Not Available	This is an important parameter for characterizing chiral molecules like steviol glycosides.

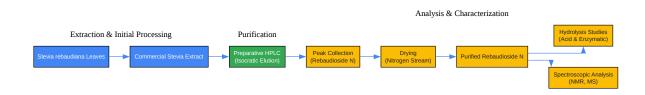
Experimental Protocols Isolation and Purification of Rebaudioside N

Methodology: **Rebaudioside N** can be isolated from the commercial extracts of Stevia rebaudiana leaves using preparative high-performance liquid chromatography (HPLC).

- System: A Dionex UPLC Ultimate 3000 system or equivalent.
- Column: Phenomenex Luna NH2 guard column.



- Elution: Isocratic elution with a mobile phase of 72% acetonitrile in water.
- Detection: The peak corresponding to **Rebaudioside N** is collected.
- Drying: The collected fraction is dried under a stream of nitrogen to yield the purified compound.[3]



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Caption: Workflow for the isolation and characterization of **Rebaudioside N**.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 5 mm HCN probe on a suitable NMR spectrometer.
- Solvent: Deuterated pyridine (C₅D₅N).
- Experiments: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are acquired using standard pulse sequences.
- Referencing: Chemical shifts are referenced to the residual solvent signal.[2]

Mass Spectrometry (MS):

 High-resolution mass spectrometry is used to determine the exact mass and molecular formula of Rebaudioside N.[2]



Hydrolysis Studies

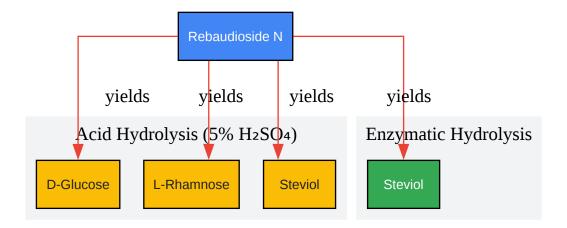
Acid Hydrolysis:

- Dissolve a known amount of Rebaudioside N in a suitable solvent (e.g., methanol).
- Add an equal volume of 5% sulfuric acid (H2SO4).
- · Reflux the mixture for several hours.
- After cooling, neutralize the reaction mixture with a saturated sodium carbonate solution.
- Extract the aglycone (steviol) with an organic solvent (e.g., ethyl acetate).
- Analyze the aqueous layer for sugar identification and the organic layer for aglycone identification using techniques like Thin Layer Chromatography (TLC) against authentic standards.

Enzymatic Hydrolysis:

- Dissolve **Rebaudioside N** in an appropriate buffer solution.
- Add a suitable enzyme preparation (e.g., a mixture of glycosidases).
- Incubate the mixture under optimal temperature and pH conditions for the enzyme.
- Monitor the reaction progress by TLC or HPLC.
- Isolate and identify the resulting aglycone (steviol) by comparison with a standard.[2]





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Caption: Hydrolysis products of Rebaudioside N.

Conclusion

Rebaudioside N is a complex steviol glycoside whose chemical structure has been well-defined through modern spectroscopic techniques. While its general chemical stability is understood to be in line with other steviol glycosides, specific quantitative data on its physical properties, such as melting point and solubility, remain to be fully characterized in the public domain. The experimental protocols outlined in this guide provide a foundation for further research into these properties, which is crucial for its potential application in the food, beverage, and pharmaceutical industries. Further studies are warranted to establish a complete physicochemical profile of **Rebaudioside N** and to explore its unique sensory and biological properties.

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- To cite this document: BenchChem. [physical and chemical properties of Rebaudioside N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027041#physical-and-chemical-properties-of-rebaudioside-n]

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